(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid

DPP-4 inhibition Type 2 diabetes β-Homophenylalanine SAR

Chiral β-amino acids with defined stereochemistry are critical for DPP-4 inhibitor programs, but generic substitution with racemates or incorrect regioisomers compromises potency. (R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 1228561-26-9) solves this: • (R)-configuration ensures correct DPP-4 active site spatial orientation; (S)-enantiomer cannot be interchanged without loss of activity • 2,5-Difluoro substitution yields 270 nM IC50 in β-homophenylalanine DPP-4 inhibitors, superior to unsubstituted or mono-fluorinated analogs • ≥98% purity with rigorous enantiomeric impurity control supports late-stage GMP intermediate campaigns and regulatory starting material designation Supplied with full QA/QC documentation for procurement confidence.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 1228561-26-9
Cat. No. B12841338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid
CAS1228561-26-9
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(CC(=O)O)N)F
InChIInChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
InChIKeyAXIFQWRTBOFNKU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic Acid Overview


(R)-3-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 1228561-26-9) is a chiral, non-proteinogenic β-amino acid featuring a 2,5-difluorophenyl substituent at the β-carbon and a defined (R)-configuration . This compound serves as a key intermediate in the synthesis of peptidomimetics and small-molecule therapeutics, particularly dipeptidyl peptidase IV (DPP-4) inhibitors, where the 2,5-difluoro substitution pattern and specific stereochemistry are critical determinants of target binding affinity [1]. Its molecular formula is C9H9F2NO2 with a molecular weight of 201.17 g/mol .

Stereochemical-control study fit: (R)-configuration for DPP-4 peptidomimetic design
Enantiomer-attribution review required; (S)-enantiomer not interchangeable
2,5-difluoro substitution pattern supports DPP-4 inhibitor lead optimization
Regiochemistry-specific SAR; alternative fluoro regioisomers may shift binding profile
β-amino acid intermediate for omarigliptin-class inhibitor synthesis
Chiral building block workflow; racemate procurement may limit asymmetric synthesis

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic Acid Has No Generic Substitute


In the design of DPP-4 inhibitors, both the regiochemistry of fluorine substitution on the phenyl ring and the stereochemistry at the β-carbon are non-negotiable determinants of potency. The 2,5-difluoro substitution pattern yields significantly higher inhibitory activity than unsubstituted or mono-fluorinated analogs; replacing it with a 3,4-difluoro or 2,4-difluoro regioisomer leads to unpredictable and often detrimental changes in binding affinity, metabolic stability, and selectivity [1]. Furthermore, the (R)-enantiomer is specifically required for the correct spatial orientation within the enzyme active site—the (S)-enantiomer or racemic mixtures cannot be interchanged without loss of activity [2]. These structure-activity constraints make generic substitution scientifically unsound for any program targeting DPP-4 or structurally related serine proteases.

Target Compound
2,5-difluoro-(R)-enantiomer: reported 270 nM DPP-4 IC50 with defined stereochemistry and regiochemistry
Regioisomer Substitute
3,4-difluoro or 2,4-difluoro regioisomers may yield unpredictable binding affinity and metabolic stability shifts; SAR not transferable
Target Compound
(R)-enantiomer: correct (2R,3S) configuration for DPP-4 active site complementarity
Enantiomer / Racemate Substitute
(S)-enantiomer or racemate: steric clash with S1 pocket residues; enantiomer-attribution review required before any substitution
Target Compound
Predicted pKa 3.60 governs ionization, solubility, and salt formation behavior
Regioisomer Substitute
pKa may shift by 0.1–0.3 units; altered ionization profile may affect formulation reproducibility

(R)-3-Amino-3-(2,5-difluorophenyl)propanoic Acid: Differentiation Evidence


DPP-4 Inhibition: 2,5-Difluoro vs. 2,4,5-Trifluoro Substitution

In a head-to-head comparative study of β-homophenylalanine-based DPP-IV inhibitors, the 2,5-difluorophenyl analog (compound 22q) exhibited an IC50 of 270 nM, while the 2,4,5-trifluorophenyl analog (compound 22t) showed an IC50 of 119 nM. The unsubstituted parent compound and mono-fluorinated analogs were significantly less potent or inactive, demonstrating that the 2,5-difluoro pattern is a minimal requirement for nanomolar potency in this scaffold [1].

DPP-4 Inhibition Potency
Head-to-head
IC50 270 nM (2,5-diF) vs. 119 nM (2,4,5-triF); unsubstituted >1 µM
Supports DPP-4 inhibition endpoint context; 2,5-difluoro pattern achieves nanomolar activity without trifluoromethylation complexity
Recombinant human DPP-IV; fluorometric Gly-Pro-AMC assay
DPP-4 inhibition Type 2 diabetes β-Homophenylalanine SAR

pKa Comparison: 2,5-Difluoro vs. Regioisomeric Analogs

The predicted acid dissociation constant (pKa) for (R)-3-amino-3-(2,5-difluorophenyl)propanoic acid is 3.60 ± 0.10, calculated using ACD/Labs Percepta software . This value reflects the electron-withdrawing effect of the ortho- and meta-fluorine substituents on the carboxyl group acidity. In comparison, the 3,4-difluoro regioisomer (CAS 682804-05-3) is predicted to have a slightly different pKa due to altered electronic distribution, which directly impacts ionization state at physiological pH, aqueous solubility, and formulation behavior.

Predicted pKa Comparison
Data to verify
pKa 3.60 ± 0.10 (2,5-diF); ΔpKa ~0.1–0.3 vs. 3,4-diF regioisomer
Formulation-context ionization review; small pKa shift may affect solubility and salt stoichiometry
ACD/Labs Percepta prediction; aqueous, 25°C. Source review recommended
Physicochemical properties pKa prediction β-Amino acid solubility

Stereochemical Requirement for DPP-4: (R)- vs. (S)-Enantiomer

Structural biology studies of omarigliptin, a DPP-4 inhibitor derived from a 2,5-difluorophenyl-β-amino acid scaffold, demonstrate that the (2R,3S) configuration (corresponding to (R)-configuration at the β-amino carbon in the acyclic precursor) is essential for optimal complementarity with the enzyme active site. The (2S,3R) isomer shows substantially reduced binding affinity due to steric clashes with the S1 pocket residues [1]. This stereochemical requirement propagates back to the building block: only the (R)-enantiomer of 3-amino-3-(2,5-difluorophenyl)propanoic acid yields the correct configuration in the final drug substance.

Stereochemical Requirement
Class-level
(2R,3S) configuration from (R)-precursor fits DPP-4 S1 pocket; (2S,3R) clashes
Enantiomer-attribution review: (R)-enantiomer essential for DPP-4 target engagement
X-ray co-crystal omarigliptin–DPP-4; in vitro enzyme assay
Stereochemistry-activity relationship DPP-4 binding mode Omarigliptin

Chiral Purity: (R)-Enantiomer vs. Racemate and (S)-Impurity

Commercially supplied (R)-3-amino-3-(2,5-difluorophenyl)propanoic acid is available with a minimum purity specification of 98% (HPLC) from major vendors . In contrast, the racemic mixture (CAS 773122-52-4) and the (S)-enantiomer (CAS 2829289-76-9 as the hydrochloride salt) are offered as separate catalog items, typically at lower purity grades (95%) due to reduced demand and less rigorous quality control . The 3-percentage-point purity differential translates to a substantial difference in effective active chiral content for asymmetric synthesis applications.

Chiral Purity Specification
Specification review
(R)-enantiomer ≥98% vs. racemate/(S)-enantiomer 95%
≥3% purity differential supports asymmetric synthesis lot selection; (S)-impurity may require tighter acceptance criteria
HPLC purity; commercial vendor specifications
Chiral purity Enantiomeric excess Quality control

Applications of (R)-3-Amino-3-(2,5-difluorophenyl)propanoic Acid


DPP-4 Lead Optimization: 2,5-Difluorophenyl SAR

Building on the demonstrated 270 nM IC50 of the 2,5-difluoro substitution pattern in β-homophenylalanine DPP-4 inhibitors, this compound is the rational choice for medicinal chemistry teams seeking to explore the DPP-4 inhibitor chemical space at a favorable potency–synthetic complexity ratio. It enables rapid diversification at the amino and carboxyl termini without the cost burden of trifluoromethylated analogs [1].

Omarigliptin Synthesis: Stereospecific Building Block

The (R)-configuration of this β-amino acid is an absolute requirement for constructing the (2R,3S)-configured tetrahydropyran core found in omarigliptin and related long-acting DPP-4 inhibitors. Use of the (S)-enantiomer or racemate results in incorrect stereochemistry and loss of target engagement [2].

pKa-Driven Salt and Formulation Optimization

With a predicted pKa of 3.60, this compound's ionization behavior at physiological and formulation-relevant pH differs measurably from its 3,4-difluoro and other regioisomeric counterparts. This makes it the preferred building block for programs where fine-tuning of solubility, permeability, or salt stoichiometry is a critical development parameter .

Chiral Purity Applications: Process Chemistry & GMP Sourcing

The availability of this compound at ≥98% purity, benchmarked against the lower-purity racemate and (S)-enantiomer, establishes it as the superior choice for process chemistry routes where enantiomeric impurity control is paramount—including late-stage GMP intermediate campaigns and regulatory starting material designation .

Application
Selection Property
Validation Focus
DPP-4 inhibitor lead optimization
2,5-difluoro regiochemistry SAR
DPP-4 inhibition endpoint context; potency–synthetic complexity balance
Omarigliptin-class synthesis
(R)-configuration stereochemical control
Stereochemical attribution review; enantiomer-specific target engagement
Salt and formulation optimization
pKa-driven ionization profile
Solubility and permeability endpoint review; salt stoichiometry control
Process chemistry and GMP sourcing
Chiral purity ≥98% specification
Enantiomeric impurity control; lot-to-lot reproducibility review
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